4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
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Overview
Description
4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves multistep reactions. One common method starts with the preparation of 4-chloropyridine-3-sulfonamide, which is then converted to N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. These intermediates are further reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound is believed to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
4-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
1,2,4-Triazole-3-thiol: A compound with a similar triazole ring structure but different functional groups.
Uniqueness: 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to its combined sulfonamide and triazole functionalities, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .
Properties
CAS No. |
51732-39-9 |
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Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
4-amino-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c9-6-1-3-7(4-2-6)16(14,15)13-8-10-5-11-12-8/h1-5H,9H2,(H2,10,11,12,13) |
InChI Key |
IGOJSSVBVDFSIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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